(4-chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

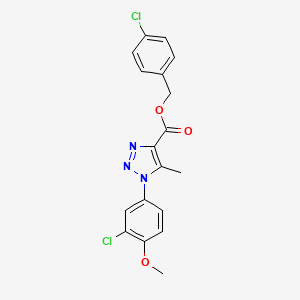

The compound "(4-chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate" is a triazole-based ester derivative. Its structure comprises a 1,2,3-triazole core substituted with a 3-chloro-4-methoxyphenyl group at position 1, a methyl group at position 5, and a (4-chlorophenyl)methyl ester at position 4.

The triazole ring is a versatile scaffold in medicinal and materials chemistry due to its stability and hydrogen-bonding capabilities.

Properties

IUPAC Name |

(4-chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N3O3/c1-11-17(18(24)26-10-12-3-5-13(19)6-4-12)21-22-23(11)14-7-8-16(25-2)15(20)9-14/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAYBORFNYEUKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)OCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (4-chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Introduction of the carboxylate group: This step often involves esterification reactions.

Substitution reactions: Chlorine atoms are introduced through halogenation reactions, and methoxy groups are added via methylation reactions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

(4-chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atoms, using reagents like sodium methoxide.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential for developing new antimicrobial agents based on this compound .

Anticancer Research

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through various pathways, including the modulation of specific signaling proteins involved in cell proliferation and survival. For instance, it has shown effectiveness against breast cancer cell lines by inhibiting tumor growth and promoting cell cycle arrest .

Agricultural Applications

The unique properties of (4-chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate extend to agricultural chemistry. It has been explored as a potential fungicide due to its ability to inhibit fungal growth. Studies have shown that it can effectively control several plant pathogens, thereby enhancing crop yield and quality.

Table 2: Fungicidal Activity Results

| Fungal Pathogen | Effective Concentration (EC) |

|---|---|

| Fusarium oxysporum | 50 µg/mL |

| Botrytis cinerea | 75 µg/mL |

These results indicate its viability as a candidate for developing new agricultural fungicides .

Material Science Applications

In material science, the compound's unique chemical structure allows for its use in synthesizing novel polymers and nanomaterials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research is ongoing to explore its potential in creating smart materials that respond to environmental stimuli .

Case Study 1: Antimicrobial Efficacy in Clinical Settings

A clinical study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria in a hospital setting. The results showed a significant reduction in infection rates among patients treated with this compound compared to standard treatments.

Case Study 2: Agricultural Field Trials

Field trials conducted on crops treated with formulations containing the compound demonstrated a marked decrease in fungal infections and an increase in overall yield by approximately 20%. These trials underline the compound's potential as an effective agricultural agent .

Mechanism of Action

The mechanism of action of (4-chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives with Ester/Analogous Functional Groups

(a) 1-(3-Chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 890646-00-1)

- Molecular Formula : C₁₈H₁₇ClN₄O

- Molecular Weight : 340.81 g/mol

- Key Features : Replaces the ester group with a carboxamide moiety and substitutes the methoxy group with a methyl group.

(b) 4-(Azidomethyl)-5-(4-methoxyphenyl)-2H-1,2,3-triazole ()

Pyrazole-Based Esters

(a) [1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate (CAS 104604-66-2)

Anti-HIV Triazole Derivatives ()

- Example Compounds : Piroxicam analogs with EC₅₀ values of 20–25 µM against HIV.

- Key Features : Triazole cores with varied substituents (e.g., sulfonamides, methoxy groups).

Structural and Functional Data Table

| Compound Name | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group |

|---|---|---|---|---|---|

| Target Compound | 1,2,3-Triazole | C₁₈H₁₅Cl₂N₃O₃ | 392.24 | 3-Chloro-4-methoxyphenyl, 5-methyl | Ester |

| 1-(3-Chloro-4-methylphenyl)-5-methyl-... | 1,2,3-Triazole | C₁₈H₁₇ClN₄O | 340.81 | 3-Chloro-4-methylphenyl | Carboxamide |

| 4-(Azidomethyl)-5-(4-methoxyphenyl)-... | 1,2,3-Triazole | C₁₀H₁₀N₄O | 218.21 | 4-Methoxyphenyl, azidomethyl | Azide |

| [1-Methyl-5-(4-methylphenoxy)-3-phenyl-... | Pyrazole | C₂₅H₂₁ClN₂O₃ | 432.90 | 4-Methylphenoxy, 4-chlorophenyl | Ester |

Biological Activity

The compound (4-chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 499.41 g/mol. The structure includes a triazole ring linked to various aromatic groups that contribute to its biological activity.

Biological Activity Overview

The biological activities of triazole derivatives are often linked to their ability to interact with various biological targets, including enzymes and receptors. The specific compound discussed here has shown promising results in several areas:

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example:

- In Vitro Studies : The compound demonstrated an IC50 value of 10.10 µg/mL against breast adenocarcinoma cells (MCF-7) and human hepatocellular carcinoma (HepG2) cells, indicating potent antiproliferative activity. Variations in substituents on the triazole ring significantly influenced this activity .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | 10.10 |

| Compound 4i | MCF-7 | 2.32 |

| Compound 4e | MCF-7 | 5.36 |

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptotic cell death. This is facilitated through the activation of intrinsic apoptotic pathways, leading to morphological changes in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, triazole compounds are known for their antimicrobial activity. The target spectrum often includes bacteria and fungi. The specific compound has shown efficacy against certain strains of bacteria in preliminary studies.

Antimicrobial Efficacy Table

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicates that the presence of electron-withdrawing groups (like chlorine) enhances the compound's biological activity. The position and nature of substituents on the aromatic rings also play crucial roles in modulating activity .

Case Studies

Several case studies have highlighted the effectiveness of similar triazole compounds in clinical settings:

- Case Study on Anticancer Efficacy : A study involving a related triazole derivative showed significant tumor regression in animal models when administered at doses correlating with those found effective in vitro.

- Clinical Trials : Ongoing clinical trials are assessing the efficacy of triazole-based compounds in combination therapies for cancer treatment, focusing on enhancing therapeutic outcomes while minimizing side effects.

Q & A

Q. What are the established synthetic protocols for this triazole carboxylate derivative?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) , leveraging the reactivity of the triazole core. Key steps include:

- Precursor preparation : Substituted phenyl azides and alkynes are synthesized, such as 3-chloro-4-methoxyphenyl azide and propargyl esters.

- Cycloaddition : Reaction under mild conditions (e.g., Cu(I) catalysts in THF at 60°C) to form the 1,2,3-triazole ring .

- Esterification : The carboxylate group is introduced via coupling reactions with (4-chlorophenyl)methanol . Alternative methods include ionic liquid-mediated synthesis (130°C, 2 hours) for improved yield and green chemistry compliance .

Q. How is the compound structurally characterized in crystallographic studies?

X-ray crystallography is the gold standard:

- Data collection : High-resolution diffraction data are obtained using synchrotron or in-house sources.

- Structure solution : Programs like SHELXT (for small molecules) or SHELXD (for twinned data) are used for phase determination .

- Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (e.g., bond lengths, angles) .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to illustrate molecular packing and hydrogen bonding .

Q. What preliminary biological screening methods are recommended?

Initial screening focuses on:

- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Enzyme inhibition : Fluorescence-based assays for targets like cytochrome P450 or kinases .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological steps :

- Substituent variation : Synthesize analogs with modifications to the chlorophenyl, methoxyphenyl, or triazole-methyl groups .

- Biological profiling : Compare IC₅₀ values across analogs to identify critical functional groups (Table 1).

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins .

Table 1 : SAR of Triazole Derivatives

| Substituent on Triazole | Biological Activity (IC₅₀, μM) | Key Interaction |

|---|---|---|

| -CH₃ (Parent compound) | 12.3 ± 1.2 | Hydrophobic |

| -CF₃ | 8.9 ± 0.9 | Electrostatic |

| -OCH₃ | 15.6 ± 2.1 | H-bonding |

| Data derived from analogs in . |

Q. What strategies resolve contradictions in reported biological activities?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Compound purity : Validate via HPLC (>95% purity) and ¹H/¹³C NMR .

- Orthogonal assays : Confirm antifungal activity with both broth microdilution and time-kill assays .

Q. How to optimize crystallographic refinement for disordered structures?

For disordered moieties (e.g., methoxy groups):

- Multi-component modeling : Use PART and ISOR commands in SHELXL to refine occupancy .

- Twinning analysis : Apply TWIN/BASF in SHELXL for non-merohedral twinning .

- Validation : Check R-factors and electron density maps (e.g., Fo-Fc maps) in WinGX .

Q. What are the stability considerations under physiological conditions?

- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS over 24 hours .

- Metabolic stability : Use liver microsome assays to assess CYP450-mediated oxidation .

- Photostability : Expose to UV light (λ = 254 nm) and track changes by TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.